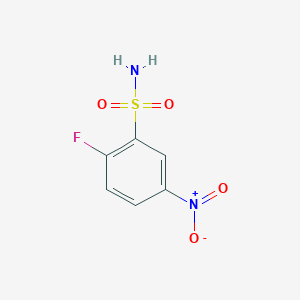

2-Fluoro-5-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H5FN2O4S and a molecular weight of 220.18 .

Synthesis Analysis

The synthesis of 2-Fluoro-5-nitrobenzenesulfonamide can be achieved from 4-Fluoronitrobenzene . The process involves heating 1-fluoro-4-nitrobenzene (compound 106) in chlorosulphonic acid at 110° C .Molecular Structure Analysis

The InChI code for 2-Fluoro-5-nitrobenzenesulfonamide is 1S/C6H5FN2O4S/c7-5-2-1-4 (9 (10)11)3-6 (5)14 (8,12)13/h1-3H, (H2,8,12,13) .Physical And Chemical Properties Analysis

The predicted boiling point of 2-Fluoro-5-nitrobenzenesulfonamide is 411.0±55.0 °C, and its predicted density is 1.637±0.06 g/cm3 . Its pKa is predicted to be 9.08±0.60 .Aplicaciones Científicas De Investigación

- Carbonic Anhydrase Inhibition : 2-Fluoro-5-nitrobenzenesulfonamide is a carbonic anhydrase inhibitor. Carbonic anhydrases play essential roles in physiological processes, including pH regulation and ion transport. Researchers explore this compound’s potential as a scaffold for designing novel inhibitors with therapeutic applications .

- 2’-Fluoro Arabino Nucleic Acid (FANA) : FANA, classified as a xeno nucleic acid (XNA), is a subject of investigation in synthetic genetic polymers. Researchers study FANA-based XNA agents for fundamental research, functional evolution, and translational applications. The unique 2-fluoro modification enhances stability and hybridization properties .

Medicinal Chemistry and Drug Development

Synthetic Genetic Polymers

Safety and Hazards

The safety data sheet for 2-Fluoro-5-nitrobenzenesulfonamide suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Mecanismo De Acción

Target of Action

It is known that sulfonamides, a class of compounds to which 2-fluoro-5-nitrobenzenesulfonamide belongs, often target bacterial enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides are generally known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and reproduction .

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria . This interference can lead to a decrease in bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

As a sulfonamide, it is likely to result in the inhibition of bacterial growth and reproduction by interfering with the synthesis of folic acid .

Propiedades

IUPAC Name |

2-fluoro-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZQFSAYLOJFHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2407518.png)

![4-[[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]methyl]-N-hydroxybenzamide](/img/structure/B2407521.png)

![N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2407523.png)

![Ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2407527.png)

![[4-(Pyridin-2-ylmethyl)piperazin-1-yl]-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2407528.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2407529.png)

![N-(2-chlorophenyl)-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2407541.png)